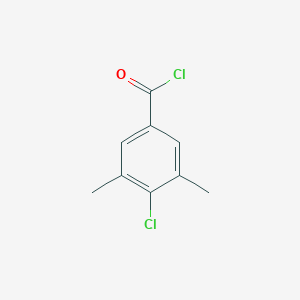

4-Chloro-3,5-dimethylbenzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-3,5-dimethylbenzoyl chloride is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and methyl groups at specific positions. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-dimethylbenzoyl chloride can be synthesized through the chlorination of 3,5-dimethylbenzoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to an acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-3,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: Reacts with water to form 4-chloro-3,5-dimethylbenzoic acid and hydrochloric acid.

Friedel-Crafts Acylation: Used as an acylating agent in Friedel-Crafts reactions to introduce the 4-chloro-3,5-dimethylbenzoyl group into aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.

Friedel-Crafts Acylation: Requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction.

Major Products Formed:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

4-Chloro-3,5-dimethylbenzoic acid: Formed from hydrolysis.

Aromatic Ketones: Formed from Friedel-Crafts acylation.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Chloro-3,5-dimethylbenzoyl chloride serves as a versatile building block in organic synthesis. It is primarily used to synthesize various derivatives of benzoyl chloride, which can be further transformed into complex organic molecules. The compound's reactivity allows it to participate in nucleophilic acyl substitution reactions, making it valuable for creating esters and amides.

Key Reactions:

- Nucleophilic Acyl Substitution: The compound can react with nucleophiles such as alcohols and amines to form corresponding esters and amides.

- Formation of Acyloins: It can be used in the synthesis of acyloins through reactions with ketones or aldehydes.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized as an intermediate for the synthesis of various active pharmaceutical ingredients (APIs). Its derivatives have been explored for their potential therapeutic effects.

Case Study:

- Synthesis of Antimicrobial Agents: Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the benzoyl chloride structure can lead to compounds effective against specific bacterial strains.

Agrochemical Development

The compound is also significant in the development of agrochemicals, particularly herbicides and insecticides. Its derivatives have been used to create formulations that target pest species while minimizing environmental impact.

Example Applications:

- Herbicide Synthesis: this compound has been employed in synthesizing herbicides that inhibit specific biochemical pathways in plants.

- Insecticide Formulations: Certain derivatives are effective against agricultural pests by disrupting their hormonal systems.

Material Science

In material science, this compound is used as a photoinitiator in polymerization processes. Its ability to absorb UV light and generate free radicals makes it suitable for initiating polymerization reactions in coatings and adhesives.

Applications:

- UV-Curable Coatings: The compound is incorporated into formulations for UV-curable coatings that provide durable finishes on various substrates.

- Adhesives: It enhances the performance of adhesives by enabling rapid curing under UV light.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for esters and amides | Versatile reactivity |

| Pharmaceuticals | Intermediate for APIs | Potential antimicrobial properties |

| Agrochemicals | Herbicides and insecticides | Targeted pest control with reduced environmental impact |

| Material Science | Photoinitiator for polymerization | Rapid curing and enhanced material properties |

Mecanismo De Acción

The mechanism of action of 4-Chloro-3,5-dimethylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, introducing the 4-chloro-3,5-dimethylbenzoyl group into various molecules. This reactivity is leveraged in organic synthesis and pharmaceutical development to create compounds with desired chemical and biological properties .

Comparación Con Compuestos Similares

3,5-Dimethylbenzoyl chloride: Lacks the chlorine substituent, resulting in different reactivity and applications.

4-Chlorobenzoyl chloride: Lacks the methyl groups, affecting its steric and electronic properties.

3,5-Dichlorobenzoyl chloride: Contains two chlorine substituents, leading to distinct chemical behavior and uses.

Uniqueness: 4-Chloro-3,5-dimethylbenzoyl chloride is unique due to the specific combination of chlorine and methyl substituents on the benzene ring. This combination imparts unique steric and electronic properties, making it a valuable reagent in organic synthesis and various industrial applications .

Actividad Biológica

4-Chloro-3,5-dimethylbenzoyl chloride is an aromatic compound with significant implications in various biological applications, particularly in medicinal chemistry and bioremediation. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential uses and effects.

This compound is a benzoyl chloride derivative characterized by the presence of a chlorine atom and two methyl groups on the aromatic ring. Its structure can be represented as follows:

This compound is known for its reactivity due to the presence of the acyl chloride functional group, making it an important intermediate in organic synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, compounds synthesized from benzoyl chlorides have shown selective antiproliferative activity against various cancer cell lines such as Karpas299, A549, HepG2, MCF-7, and PC-3. The IC50 values for these compounds indicate their effectiveness in inhibiting cell growth:

| Compound | Karpas299 (IC50 mM) | A549 (IC50 mM) | HepG2 (IC50 mM) | MCF-7 (IC50 mM) | PC-3 (IC50 mM) |

|---|---|---|---|---|---|

| 4a | 6.51 | >40 | 6.93 | 18.85 | 18.18 |

| 4d | 9.41 | >40 | 12.92 | >40 | 20.37 |

These findings suggest that derivatives of this compound may possess significant anticancer properties and warrant further investigation for therapeutic applications .

Bioremediation Potential

The compound has also been studied for its role in bioremediation processes. Research indicates that certain bacterial strains can utilize chlorinated compounds like 4-chloro-3-nitrophenol (which shares structural similarities) as sole carbon sources, demonstrating the capability of these microorganisms to degrade toxic substances effectively . This degradation pathway involves enzymatic activities that transform harmful chlorinated compounds into less toxic metabolites.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The following mechanisms have been proposed:

- Enzyme Inhibition : Compounds derived from benzoyl chlorides may inhibit specific kinases involved in cancer cell proliferation.

- Reactive Intermediates : The formation of reactive intermediates during metabolic processes can lead to cellular damage in cancer cells, promoting apoptosis.

- Chemotaxis : Certain bacterial strains exhibit chemotaxis towards chlorinated compounds, indicating a potential for targeted bioremediation strategies .

Study on Anticancer Activity

In a study evaluating the anticancer effects of benzoyl chloride derivatives, it was found that specific structural modifications enhanced their potency against pancreatic cancer cell lines. The study utilized Panc-1 cells to assess the uptake and efficacy of these compounds, revealing significant correlations between structure and biological activity .

Bioremediation Research

Another research effort focused on the degradation pathways of chlorinated phenols by Pseudomonas sp., which demonstrated effective degradation rates in both sterile and non-sterile soils. The study identified key enzymes involved in the degradation process, suggesting that similar pathways may exist for other chlorinated aromatic compounds .

Q & A

Q. Basic: What are the optimal synthetic routes for 4-Chloro-3,5-dimethylbenzoyl chloride, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves sequential chlorination and functional group transformations. A plausible route starts with 3,5-dimethylphenol, which undergoes chlorination using agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled conditions. Key optimization factors include:

- Temperature control : Excessive heat may lead to over-chlorination or decomposition. Evidence from analogous compounds (e.g., 3,5-dichlorobenzoyl chloride) suggests optimal chlorination at 40–60°C .

- Catalyst selection : Lewis acids (e.g., AlCl₃) can enhance regioselectivity during benzoyl chloride formation.

- Purification : Distillation or recrystallization is critical to achieve >99% purity. Yield optimization may require iterative adjustments of stoichiometry and reaction time .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Characterization should combine multiple techniques:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for chloro-substituted benzoyl chlorides) and methyl group integration .

- IR Spectroscopy : A strong C=O stretch near 1770 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹ are diagnostic .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z ≈ 217 for [M⁺]) and fragment patterns (loss of COCl) validate the structure .

Q. Advanced: How can computational chemistry models like AM1 predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:

Semi-empirical models (e.g., AM1 ) can predict electronic properties influencing reactivity:

- Electrophilicity : Calculate partial charges on the carbonyl carbon to assess susceptibility to nucleophilic attack. Chlorine and methyl substituents increase electron withdrawal, enhancing reactivity .

- Transition State Modeling : Simulate reaction pathways with nucleophiles (e.g., amines) to predict activation energies and regioselectivity.

- pKa Prediction : Use Hammett equations (σ values for -Cl and -CH₃) to estimate the acidity of the leaving group (HCl). For example, σ_meta (Cl) = 0.37 and σ_para (CH₃) = -0.17, yielding a predicted pKa ≈ 1.5–2.0 .

Q. Advanced: What strategies resolve contradictions in reported reaction yields or spectral data for derivatives of this compound?

Answer:

Discrepancies often arise from:

- Impurity Profiles : Use HPLC or GC-MS to identify byproducts (e.g., over-chlorinated derivatives).

- Solvent Effects : Polar aprotic solvents (e.g., DCM) may stabilize intermediates differently than non-polar solvents.

- Reaction Scale : Pilot-scale reactions may require modified conditions (e.g., slower addition rates) to maintain yield .

- Cross-Validation : Compare NMR data with NIST reference spectra for analogous benzoyl chlorides .

Q. Safety: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

- PPE : Use impermeable gloves (e.g., nitrile), sealed goggles, and lab coats. Avoid latex gloves due to potential degradation .

- Ventilation : Perform reactions in a fume hood to prevent inhalation of HCl vapors.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste per EPA guidelines .

Q. Application: How is this compound utilized in the synthesis of bioactive molecules?

Answer:

This compound serves as a key intermediate in:

- Peptide Reagents : Acts as an acylating agent for amino-protecting groups in solid-phase synthesis .

- Antimicrobial Agents : Derivatives like 4-chloro-3,5-dimethylphenol (chloroxylenol) are precursors to nonionic surfactants and disinfectants .

- Herbicides : Functionalization with amines yields herbicidal compounds via nucleophilic substitution .

Q. Advanced: What is the role of this compound in Friedel-Crafts acylation, and how do substituents influence regioselectivity?

Answer:

In Friedel-Crafts reactions, the electron-withdrawing Cl and CH₃ groups direct acylation to meta positions on aromatic rings. Computational modeling (e.g., DFT) can predict activation barriers for competing pathways. Experimental validation via HPLC analysis of product mixtures is essential .

Q. Regulatory: What regulatory considerations apply to the use of this compound under REACH regulations?

Answer:

- SVHC Status : Current data suggest it is not listed as a Substance of Very High Concern (SVHC), but regular monitoring of ECHA updates is advised .

- Documentation : Maintain SDS sheets compliant with OSHA HazCom 2012 and EU CLP regulations, emphasizing hazard codes H314 (skin corrosion) and H335 (respiratory irritation) .

Propiedades

IUPAC Name |

4-chloro-3,5-dimethylbenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUKINNLHSTZGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.